molecular formula C12H14N2O B13276307 N-[1-(Furan-2-yl)ethyl]-6-methylpyridin-3-amine

N-[1-(Furan-2-yl)ethyl]-6-methylpyridin-3-amine

Cat. No.: B13276307
M. Wt: 202.25 g/mol
InChI Key: NSNJKRYSLAXTNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(Furan-2-yl)ethyl]-6-methylpyridin-3-amine is a heterocyclic organic compound featuring a pyridine ring substituted with a methyl group at position 6 and an ethylamine side chain linked to a furan-2-yl moiety.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

N-[1-(furan-2-yl)ethyl]-6-methylpyridin-3-amine

InChI

InChI=1S/C12H14N2O/c1-9-5-6-11(8-13-9)14-10(2)12-4-3-7-15-12/h3-8,10,14H,1-2H3

InChI Key

NSNJKRYSLAXTNM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)NC(C)C2=CC=CO2

Origin of Product

United States

Preparation Methods

Preparation Methods of N-[1-(Furan-2-yl)ethyl]-6-methylpyridin-3-amine

General Synthetic Strategy

The synthesis of This compound typically involves the formation of a carbon-nitrogen bond between the 6-methylpyridin-3-amine core and a furan-substituted ethyl moiety. This can be achieved through reductive amination or nucleophilic substitution reactions, starting from appropriate pyridine and furan precursors.

Key Precursors and Reagents

Compound Role in Synthesis Molecular Formula Notes
6-Methylpyridin-3-amine Amino component C6H8N2 Provides the pyridine ring with amine
1-(Furan-2-yl)ethyl aldehyde or ketone Carbonyl precursor for amination C6H6O2 Source of the furan-ethyl moiety
Reducing agents (e.g., NaBH3CN) Facilitate reductive amination - Mild reducing agents preferred
Solvents (e.g., ethanol, acetonitrile) Medium for reaction - Choice affects yield and purity
Bases (e.g., triethylamine) Catalyze or neutralize reaction mixture - Optional depending on method

Reductive Amination Method

Reductive amination is the most common and reliable method to prepare this compound. The process involves:

  • Condensation of 6-methylpyridin-3-amine with 1-(furan-2-yl)acetaldehyde or equivalent carbonyl compound to form an imine intermediate.
  • Reduction of the imine intermediate to the corresponding amine using a mild reducing agent such as sodium cyanoborohydride (NaBH3CN).

Reaction conditions:

  • Temperature: Room temperature to 50°C
  • Solvent: Ethanol, methanol, or acetonitrile
  • pH: Mildly acidic to neutral to favor imine formation
  • Reaction time: Several hours to overnight

Advantages:

  • High selectivity for the desired amine
  • Mild conditions prevent decomposition of sensitive furan ring

Alternative Methods

Nucleophilic Substitution

In some cases, nucleophilic substitution of a halo-substituted 6-methylpyridin-3-amine with 1-(furan-2-yl)ethylamine can be employed. This method requires:

  • Preparation of a suitable leaving group on the pyridine ring (e.g., halogenation)
  • Use of a base to promote substitution
Catalytic Hydrogenation

Hydrogenation of a nitro-substituted precursor can be used to generate the amine functionality, but this is less common due to potential over-reduction and sensitivity of the furan ring.

Detailed Process Example from Patent Literature

A related process for preparation of furan derivatives involving amination is described in patent EP0055626B1, which outlines:

  • Reacting an isothiourea derivative with nitromethane at elevated temperature (80–110°C) in the presence of solvents such as acetonitrile or toluene.
  • Use of bases like potassium carbonate or triethylamine.
  • Reaction under inert atmosphere (nitrogen) to prevent oxidation.

Although this patent focuses on ranitidine analogs, the methodology is applicable to furan-containing amines structurally similar to This compound .

Comparative Data Table: Preparation Parameters

Parameter Reductive Amination Nucleophilic Substitution Catalytic Hydrogenation
Starting Materials 6-Methylpyridin-3-amine + aldehyde Halo-6-methylpyridin-3-amine + amine Nitro-substituted precursor
Reaction Conditions Mild, RT to 50°C, ethanol solvent Moderate temp, base present Elevated pressure and temp
Yield High (70-90%) Moderate (50-70%) Variable, risk of side reactions
Selectivity High Moderate Lower due to over-reduction risk
Sensitivity to Furan Low (mild conditions) Moderate High (possible ring hydrogenation)
Typical Reaction Time Hours to overnight Several hours Hours

Analytical Characterization for Verification

Post-synthesis, the compound is typically characterized by:

Mechanism of Action

The mechanism of action of N-[1-(Furan-2-yl)ethyl]-6-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Key Compounds
Compound Name Core Structure Key Substituents/Modifications Biological Activity/Relevance Source
N-[1-(Furan-2-yl)ethyl]-6-methylpyridin-3-amine Pyridine + ethylamine + furan 6-methyl, furan-2-yl-ethylamine Not explicitly reported (inferred) N/A
6-Methyl-pyridin-3-amine Pyridine 6-methyl, NH₂ at position 3 Crystallographic studies
1-(Furan-2-yl)-N-(5-substituted-phenyl-1,3,4-thiadiazol-2-yl)methanamine Furan + thiadiazole + phenyl Thiadiazole linker, substituted phenyl Antitubercular (MIC: 3.1 µg/mL)
N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine Pyridine + methylamine 6-chloro, methylamine side chain Metabolite of acetamiprid (insecticide)
N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine Pyridine + pyrrole 6-methoxy, pyrrole-imine linker Metal coordination (Co(II), Cu(II))
Key Observations:
  • Chlorine substitution at position 6 (as in N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine) introduces electron-withdrawing effects, altering reactivity and metabolic stability .
  • Linker Diversity: Ethylamine linkers (as in the target compound) may improve flexibility compared to rigid imine or thiadiazole linkers in analogs like those in . Thiadiazole-containing derivatives exhibit antitubercular activity due to hydrogen bonding with enzyme active sites (e.g., Tyr158 and Met103 in enoyl-ACP reductase) .

Pharmacological and Biochemical Comparisons

Table 2: Activity and Mechanism of Action
Compound Class Target/Mechanism Efficacy Data (if available) Reference
Furan-pyridine hybrids Enoyl-ACP reductase (antitubercular) MIC: 3.1 µg/mL for Mycobacterium tuberculosis
Pyridine-pyrrole metal complexes Metal coordination (antioxidant/antimicrobial) Not explicitly quantified
Chloropyridine derivatives Insecticide metabolism Metabolite of acetamiprid
  • Antimicrobial Activity: Furan-thiadiazole hybrids (e.g., Fb and Fe in ) demonstrate significant antitubercular activity, attributed to furan’s ability to form hydrogen bonds with enzyme residues. The target compound’s furan-ethyl-pyridine structure may share similar interactions but lacks empirical validation.

Biological Activity

N-[1-(Furan-2-yl)ethyl]-6-methylpyridin-3-amine is a heterocyclic compound notable for its structural components, which include both furan and pyridine rings. This unique combination endows the compound with significant potential for various biological activities, making it a subject of interest in medicinal chemistry, organic synthesis, and materials science.

Key Features:

  • Furan Ring : A five-membered aromatic ring containing oxygen.
  • Pyridine Ring : A six-membered aromatic ring containing nitrogen.

This structural configuration allows for diverse chemical reactivity, including oxidation, reduction, and substitution reactions, which are critical for its biological applications.

Antimicrobial Activity

Research has shown that compounds featuring both furan and pyridine moieties often exhibit enhanced antimicrobial properties. For instance, studies have indicated that similar compounds demonstrate significant activity against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 - 77.38 µM
Escherichia coli2.33 - 156.47 µM
Candida albicansMIC = 12.5 µM

These findings suggest that this compound may possess similar efficacy against a range of pathogens due to its structural characteristics .

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly in targeting carbonic anhydrases (CAs), which are enzymes implicated in tumor growth and metastasis. In vitro studies have shown that derivatives of pyridine compounds can effectively inhibit CA IX and CA XII isoforms, leading to reduced cancer cell proliferation:

Compound IC50 (µM) Target
Compound A0.92CA IX
Compound B1.9CA XII

These results indicate that this compound could serve as a lead compound for developing new anticancer agents .

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. For example, it may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival and proliferation.

Study on Neuroprotective Effects

A study focusing on derivatives similar to this compound evaluated their effects on synaptic transmission in the hippocampus of rats. The findings suggested that these compounds could enhance synaptic plasticity without inducing hyperexcitability, indicating potential therapeutic applications in neurodegenerative diseases .

Evaluation of ADMET Properties

A comprehensive analysis of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties was conducted on related compounds. These studies are crucial for determining the viability of clinical applications and ensuring safety profiles before proceeding to in vivo studies .

Q & A

Q. What synthetic routes are used to prepare N-[1-(Furan-2-yl)ethyl]-6-methylpyridin-3-amine, and how is its purity validated?

The compound is synthesized via coupling reactions involving furan and pyridine derivatives. Microwave-assisted methods under inert atmospheres (e.g., argon) are employed to optimize yields, as seen in analogous protocols for structurally related amines . Characterization involves IR spectroscopy (to confirm functional groups), ¹H NMR (to verify substituent positions and integration ratios), and mass spectrometry (to validate molecular weight). Purity is assessed using HPLC or TLC .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • ¹H NMR : Resolves protons on the furan ring (δ 6.2–7.4 ppm) and pyridine moiety (δ 7.0–8.5 ppm), with methyl groups appearing as singlets near δ 2.5 ppm .
  • IR Spectroscopy : Identifies amine N-H stretches (~3300 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Provides exact mass confirmation, critical for distinguishing regioisomers .

Q. What are common structural modifications to enhance the bioactivity of similar furan-pyridine hybrids?

Modifications include:

  • Introducing electron-withdrawing groups (e.g., nitro, chloro) on the pyridine ring to improve target binding.
  • Replacing the ethyl linker with methylene bridges or heterocyclic spacers to optimize steric and electronic interactions .

Advanced Research Questions

Q. How are molecular docking studies applied to predict the mechanism of action of this compound?

Docking simulations (e.g., using AutoDock Vina) model interactions between the compound and target enzymes, such as Mycobacterium tuberculosis enoyl-ACP reductase. Key residues (e.g., Tyr158, Met103) form hydrogen bonds with the pyridine nitrogen and furan oxygen, while hydrophobic interactions stabilize the ethyl linker . Free energy calculations (MM-PBSA/GBSA) validate binding affinities, correlating with experimental IC₅₀ values .

Q. What in vitro assays are used to evaluate its antitubercular activity, and how are results interpreted?

The Alamar Blue assay is standard for M. tuberculosis H37Rv screening. Cells are incubated with the compound (e.g., 3.1 µg/mL), and metabolic reduction of resazurin (blue) to resorufin (pink) is quantified fluorometrically. Activity is reported as % inhibition relative to untreated controls, with MIC₉₀ values calculated via dose-response curves .

Q. How can researchers address stability issues during synthesis or storage?

  • Microwave Synthesis : Reduces reaction time, minimizing decomposition observed in prolonged thermal reactions .
  • Stabilizers : Adding antioxidants (e.g., BHT) or storing under inert gas (argon) prevents oxidation of the furan ring.
  • Low-Temperature Storage : Solutions in anhydrous DMSO or acetonitrile are stored at –20°C to prevent hydrolysis .

Q. How to resolve discrepancies between computational activity predictions (e.g., PASS) and experimental results?

  • Re-evaluate docking parameters : Adjust grid box size or flexibility of active-site residues to better reflect physiological conditions.
  • Validate assay conditions : Ensure bacterial cultures are in logarithmic growth phase and compound solubility is optimized (e.g., using DMSO ≤1% v/v) .
  • Secondary assays : Confirm target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding kinetics directly .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate computational predictions (e.g., PASS) with orthogonal assays (e.g., gene knockout studies) to confirm target specificity .
  • Experimental Design : Use positive controls (e.g., isoniazid for antitubercular assays) and replicate experiments in triplicate to ensure reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.